7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone is an organic compound that belongs to the class of indanones. Indanones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indanone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Substituents: The chlorophenoxy and difluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final step might involve a condensation reaction to form the methylene bridge, connecting the difluorophenyl group to the indanone core.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Aromatic substitution reactions can occur, especially on the chlorophenoxy and difluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, derivatives of indanones have been studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific biological activities of 7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone would require further investigation.
Industry
In industry, such compounds might be used in the development of advanced materials, including polymers and coatings, due to their aromatic nature and potential for cross-linking.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indanone Derivatives: Other indanone derivatives with similar structures might include compounds with different substituents on the aromatic rings.
Chlorophenoxy Compounds: Compounds with the chlorophenoxy group might exhibit similar chemical reactivity.
Difluorophenyl Compounds: Compounds containing the difluorophenyl group might share some chemical properties.
Uniqueness
The uniqueness of 7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone lies in its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-[(2,5-difluorophenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17ClF2O2/c29-19-9-12-21(13-10-19)33-25-8-4-7-22-26(17-5-2-1-3-6-17)23(28(32)27(22)25)16-18-15-20(30)11-14-24(18)31/h1-16,26H/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHLHBLBSWIZHT-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.